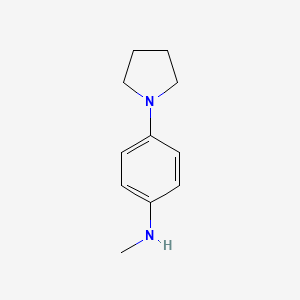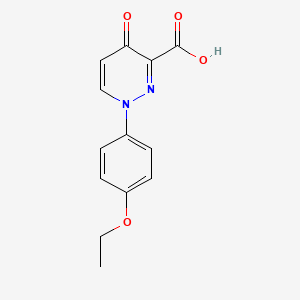![molecular formula C13H18N2O4S B12113887 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée est un composé organique synthétique caractérisé par la présence d'un cycle thiolane avec un groupe dioxo et un groupe méthoxyphényle lié à une unité urée
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée implique généralement la réaction d'un dérivé de thiolane avec un isocyanate de méthoxyphényle. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter la formation de la liaison urée. Les conditions de réaction peuvent inclure des températures, des solvants et des temps de réaction spécifiques pour optimiser le rendement et la pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. L'utilisation de techniques de criblage et d'optimisation à haut débit assure une production efficace avec un minimum de déchets. Des étapes de purification telles que la cristallisation, la distillation ou la chromatographie sont employées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiolane peut être oxydé davantage pour introduire des fonctionnalités d'oxygène supplémentaires.
Réduction : Le composé peut être réduit pour modifier l'état d'oxydation de l'atome de soufre.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés de thiolane avec des états d'oxydation inférieurs.
Applications de la recherche scientifique
La 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer des voies spécifiques en se liant à des sites actifs ou allostériques, conduisant à des changements d'activité biologique. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-amino-N-[(1,1-dioxo-1λ6-thiolan-3-yl)méthyl]propanamide
- 1-(1,1-Dioxo-1λ6-thiolan-3-yl)-3-méthylurée
Unicité
La 3-[(1,1-Dioxo-1λ6-thiolan-3-yl)méthyl]-1-(4-méthoxyphényl)urée est unique en raison de la présence à la fois d'un groupe méthoxyphényle et d'un cycle thiolane avec un groupe dioxo. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H18N2O4S |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
1-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-4-2-11(3-5-12)15-13(16)14-8-10-6-7-20(17,18)9-10/h2-5,10H,6-9H2,1H3,(H2,14,15,16) |
Clé InChI |
PIXULWVTKLAOOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NCC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







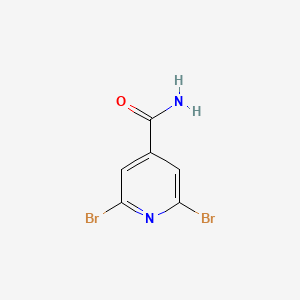
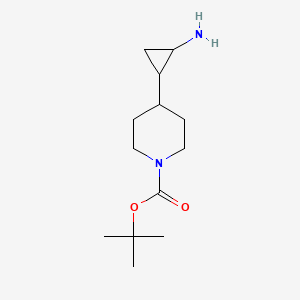
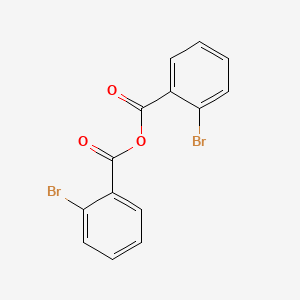

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
![1-(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12113869.png)
